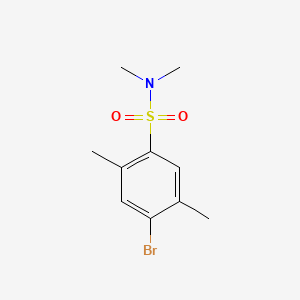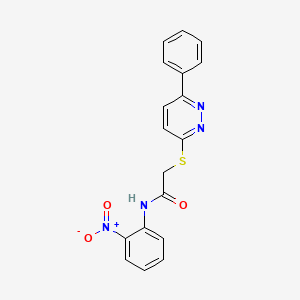![molecular formula C16H9BrN2O3 B2411617 2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 156462-64-5](/img/structure/B2411617.png)
2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the retrieved data .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of oxadiazole derivatives, including those with a furan component, typically involves reactions starting from carboxylic acid hydrazides. These processes can result in compounds with interesting structural characteristics, confirmed through various spectroscopic methods like IR, 1H NMR, and mass spectra. These methods are essential in elucidating the molecular structures of such compounds (Koparır, Çetin, & Cansiz, 2005).
Biological Activities
Oxadiazole derivatives have demonstrated a range of biological activities, such as antibacterial, antifungal, and antitubercular effects. These activities are determined through various testing methods, including antimicrobial screening against specific bacteria and fungi (Jafari et al., 2017).
Some oxadiazole derivatives, particularly those incorporating furan and other heterocycles, have shown potential in antimicrobial applications. Their synthesis often involves multi-step reactions, and their efficacy is evaluated against a range of microorganisms (Başoğlu et al., 2013).
Certain derivatives of oxadiazoles have been studied for their potential in anti-influenza virus applications, particularly against the H5N1 strain. This highlights the potential of these compounds in antiviral research (Flefel et al., 2012).
Chemical and Physical Properties
The electrochemical and spectral characteristics of oxadiazole derivatives, including those with furan and bromophenyl groups, have been extensively studied. These studies often focus on understanding the absorption and emission spectra, which are crucial for potential applications in material science (Kudelko, Jarosz, & Curie, 2015).
Investigations into the chelating properties of metal chelates derived from oxadiazole compounds have revealed interesting insights. These studies often involve examining metal-ligand interactions, which are significant for applications in coordination chemistry (Varde & Acharya, 2017).
Photochemical Reactions
- The photochemical behavior of oxadiazole compounds, particularly when interacting with furan, offers insights into novel photo-induced reactions. These reactions are important for understanding the photophysical properties of these compounds (Tsuge, Oe, & Tashiro, 1973).
Molecular Docking and Drug Design
- Molecular docking studies on oxadiazole derivatives, including those with furan components, have been conducted to understand their interaction with biological targets. These studies are crucial for drug design, particularly in the context of antitubercular agents (Mathew et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O3/c17-11-5-3-10(4-6-11)12-7-8-14(21-12)16-19-18-15(22-16)13-2-1-9-20-13/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFBDAWMCCXHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)
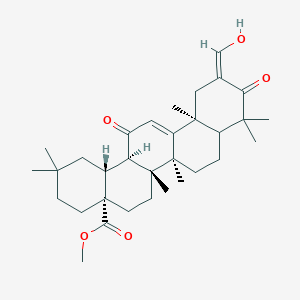

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)
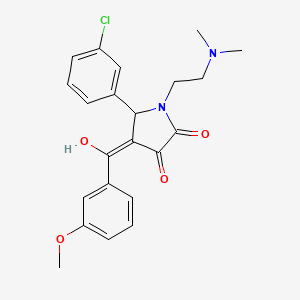
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)
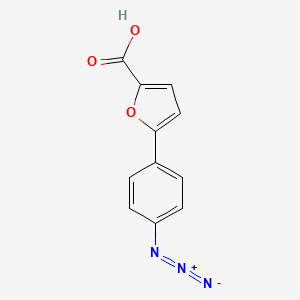
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)
